methyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)benzoate
Overview
Description
Methyl 2-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbonothioyl}amino)benzoate is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.06234272 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Efficient Reagent for N-phthaloylation
The compound has been identified as an efficient and readily available reagent for N-phthaloylation of amino acids and derivatives. The process of phthaloylation using methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) is simple, does not cause racemization, and yields excellent results with various compounds such as alpha-amino acids, alpha-amino alcohols, dipeptides, alpha-amino carboxamides, and alpha-amino esters (Casimir, Guichard, & Briand, 2002).
Novel Methacrylate Copolymers
Research into novel methacrylate copolymers with pendant piperonyl groups includes the synthesis of the monomer BMAOME and its copolymerization with glycidyl methacrylate (GMA). These copolymers were analyzed for monomer reactivity ratios, thermal degradation kinetics, and biological activity against various bacteria and fungi. This study showcases the chemical's role in creating materials with specific physical properties and potential antimicrobial applications (Erol, Gencer, & Gurler, 2021).
Synthesis of Heterocycles
The chemical is used in synthesizing trifluoromethyl-substituted heterocycles, highlighting its utility in organic synthesis to create complex molecules with potential pharmacological activities. This research demonstrates the compound's versatility in forming a variety of heterocyclic structures (Sokolov & Aksinenko, 2011).
Radical Scavenging Potency
The compound has been evaluated for its radical scavenging potency, indicating its potential application in antioxidant studies. Research focusing on similar chemical structures has shown effectiveness in scavenging activities, which is crucial for developing new antioxidants (Then et al., 2017).
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxole-5-carbonylcarbamothioylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-22-16(21)11-4-2-3-5-12(11)18-17(25)19-15(20)10-6-7-13-14(8-10)24-9-23-13/h2-8H,9H2,1H3,(H2,18,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSAEILNLUDTMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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